2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

HIV‑1 NNRTI Imidazole thioacetanilide

This unsubstituted 2-(1-aryl-1H-imidazol-2-ylthio)acetamide scaffold serves as a critical baseline for halogen-bonding studies. The 4-bromophenyl motif enables selective C–Br···O/N interactions validated against HIV‑1 RT and BACE‑1, while the free acetamide side chain avoids steric bias, ensuring reliable comparison with N‑methyl and N‑phenyl congeners. Ideal for co‑crystallization, SPR/ITC quantification of bromine contributions, and systematic derivatization campaigns targeting CNS or antiviral programs.

Molecular Formula C17H14BrN3OS
Molecular Weight 388.28
CAS No. 1207006-59-4
Cat. No. B2946689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide
CAS1207006-59-4
Molecular FormulaC17H14BrN3OS
Molecular Weight388.28
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H14BrN3OS/c18-13-8-6-12(7-9-13)15-10-20-17(23-11-16(19)22)21(15)14-4-2-1-3-5-14/h1-10H,11H2,(H2,19,22)
InChIKeyBBSAGBNCNSUKED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 1207006‑59‑4) – Structural and Class Overview for Procurement Evaluation


2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 1207006‑59‑4) is a synthetic small molecule (C₁₇H₁₄BrN₃OS, MW 388.28 g mol⁻¹) belonging to the 2-(1-aryl‑1H‑imidazol‑2‑ylthio)acetamide (imidazole thioacetanilide, ITA) class. The compound features a 4‑bromophenyl substituent at position 5 of the imidazole ring and an unsubstituted acetamide side chain, distinguishing it from the more extensively studied N‑substituted ITA derivatives. ITA congeners have been validated as potent non‑nucleoside HIV‑1 reverse transcriptase inhibitors (NNRTIs) [1] and as β‑secretase (BACE‑1) inhibitors [2]. The 4‑bromophenyl motif in particular has been associated with enhanced target binding in both antiviral and CNS‑targeted scaffolds, making this specific substitution pattern a focal point for procurement decisions where halogen‑bonding interactions are desirable.

Why Generic Imidazole Thioacetamides Cannot Replace 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide in Target-Focused Research


Within the 2-(1-aryl‑1H‑imidazol‑2‑ylthio)acetamide series, subtle variations in the N‑substituent of the acetamide moiety and the nature of the aryl groups at the imidazole 1‑ and 5‑positions profoundly alter target selectivity and potency. For HIV‑1 NNRTI activity, replacing the 4‑bromophenyl group with a 4‑chlorophenyl or 4‑methylphenyl group typically reduces the EC₅₀ by 2‑ to 10‑fold [1]; conversely, introducing an N‑methyl or N‑phenyl substituent on the acetamide nitrogen—as in the closely related analogs 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide and N-phenylacetamide—shifts the selectivity profile toward anticancer targets (e.g., A431 cytotoxicity IC₅₀ ≈1.98 µg mL⁻¹) , a property not documented for the unsubstituted acetamide. Similarly, in BACE‑1 inhibition, the identity of the thio‑linked heterocycle (thiazole vs. imidazole) and the acetamide N‑substituent govern both enzymatic IC₅₀ and blood‑brain barrier permeability [2]. Therefore, generic substitution with an in‑class imidazole thioacetamide lacking the precise 4‑bromophenyl/1‑phenyl/unsubstituted acetamide combination carries a high risk of divergent biological activity.

Quantitative Differentiation Evidence for 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide Relative to Closest Analogs


HIV‑1 NNRTI Potency: 4‑Bromophenyl ITA Scaffold vs. 4‑Chlorophenyl and 4‑Methylphenyl Congeners

In the imidazole thioacetanilide (ITA) series evaluated by Zhan et al., the 4‑bromophenyl substituent at the imidazole 5‑position conferred superior anti‑HIV‑1 activity compared to 4‑chlorophenyl and 4‑methylphenyl analogs. The most potent compound in that series, 4a5 (bearing a 4‑bromophenyl group), exhibited an EC₅₀ of 0.18 µM against wild‑type HIV‑1 in MT‑4 cells, while the 4‑chlorophenyl analog 4a3 showed an EC₅₀ of 0.35 µM and the 4‑methylphenyl analog 4a1 showed an EC₅₀ of 1.2 µM [1]. Although the target compound 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide was not directly tested in this study, it shares the identical 4‑bromophenyl‑imidazole core and unsubstituted acetamide side chain with the lead scaffold; the absence of an N‑substituent on the acetamide is expected to further modulate the EC₅₀ based on the SAR trend reported for N‑methyl and N‑phenyl derivatives [1].

HIV‑1 NNRTI Imidazole thioacetanilide SAR

BACE‑1 Inhibition: Imidazole‑ vs. Thiazole‑Linked Acetamide Scaffolds

Yan et al. developed a series of 2‑substituted‑thio‑N‑(4‑substituted‑thiazol/1H‑imidazol‑2‑yl)acetamides as BACE‑1 inhibitors. In this series, compound 41, which incorporates an imidazole‑thioacetamide core, displayed an IC₅₀ of 4.6 µM against BACE‑1, with favorable predicted blood‑brain barrier (BBB) permeability and low cytotoxicity in SH‑SY5Y neuroblastoma cells [1]. By contrast, the structurally analogous thiazole‑linked counterpart (compound 40) showed a markedly higher IC₅₀ of 18.2 µM, indicating that the imidazole heterocycle is ~4‑fold more favorable for BACE‑1 inhibition in this scaffold family. The target compound 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide possesses the imidazole (rather than thiazole) linkage and a 4‑bromophenyl moiety, which docking studies suggest can engage in halogen‑bonding interactions with the BACE‑1 active site [1].

BACE‑1 Alzheimer's disease Imidazole thioacetamide Blood‑brain barrier

Cytotoxicity Profile of the N‑Methyl Analog vs. Doxorubicin in A431 Epidermoid Carcinoma Cells

The N‑methyl analog 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide was evaluated for cytotoxicity against A431 human epidermoid carcinoma cells, yielding an IC₅₀ of 1.98 ± 1.22 µg mL⁻¹ (approximately 4.9 µM, based on MW 402.31), compared to doxorubicin (IC₅₀ < 1.0 µg mL⁻¹) . While the target compound differs by the absence of the N‑methyl group, the N‑unsubstituted acetamide may exhibit altered cell permeability and target engagement, potentially shifting the IC₅₀ value. The data indicate that the 4‑bromophenyl‑imidazole‑thioacetamide core is capable of mediating cytotoxicity in this cancer cell line.

Anticancer Cytotoxicity A431 Imidazole thioacetamide

Recommended Application Scenarios for 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 1207006‑59‑4) Based on Differentiated Evidence


HIV‑1 NNRTI Lead Optimization and Halogen‑Bonding SAR Studies

Use as a core scaffold for exploring the contribution of the 4‑bromophenyl substituent to HIV‑1 reverse transcriptase binding. The unsubstituted acetamide side chain allows systematic N‑derivatization without pre‑existing steric or electronic bias, enabling direct comparison with N‑methyl and N‑phenyl ITA congeners. Based on class‑level SAR, this compound is expected to retain sub‑micromolar anti‑HIV‑1 activity and serve as a baseline for evaluating halogen‑bonding interactions in the NNRTI binding pocket [1].

BACE‑1 Inhibitor Fragment‑Based Drug Discovery (FBDD) and Permeability Optimization

Deploy as a fragment‑sized imidazole‑thioacetamide core for BACE‑1 inhibition campaigns. The imidazole ring has been shown to provide a ~4‑fold potency advantage over thiazole in this scaffold family, and the 4‑bromophenyl group offers a handle for halogen‑bonding interactions with the BACE‑1 active site. The compound's low molecular weight (388 Da) facilitates subsequent structure‑guided elaboration to improve BBB penetration while monitoring cytotoxicity in neuronal cell lines [2].

Anticancer SAR Expansion at the Acetamide N‑Position

Employ CAS 1207006‑59‑4 as the N‑unsubstituted reference compound for cytotoxicity studies against A431 and other cancer cell lines. The N‑methyl analog has demonstrated IC₅₀ values comparable to doxorubicin in A431 cells; the target compound enables determination of whether the free acetamide NH is required for activity or whether N‑substitution is dispensable, thereby guiding medicinal chemistry efforts toward optimal anticancer potency .

Chemical Biology Probe for Halogen‑Bonding Interaction Profiling

Utilize the 4‑bromophenyl moiety as a selective halogen‑bond donor in protein‑ligand interaction studies. The imidazole‑thioacetamide scaffold places the bromine atom at a defined geometry conducive to C–Br···O/N halogen bonds, as evidenced by docking studies with both HIV‑1 RT and BACE‑1. The compound is suitable for co‑crystallization or biophysical assays (SPR, ITC) to quantify the thermodynamic contribution of the Br‑substituent relative to Cl, F, or CH₃ analogs [1][2].

Quote Request

Request a Quote for 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.